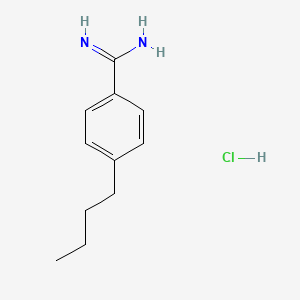

4-氨基-N-乙基-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-amino-N-ethyl-3-methylbenzamide is a derivative of benzamide, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for various biological activities, including anticonvulsant effects , antiemetic and parasympathomimetic activity , gastroprokinetic activity , and anticancer activity . These studies suggest that structural modifications of the benzamide moiety can lead to significant changes in the biological activity of these compounds.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions followed by modifications to the amide bond or the introduction of various substituents on the benzene ring. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved through acylation and catalytic hydrogenation, with high yields reported . Although the specific synthesis of 4-amino-N-ethyl-3-methylbenzamide is not detailed, similar synthetic routes could be applied, with adjustments to the starting materials and reaction conditions to introduce the ethyl and methyl groups at the appropriate positions on the benzamide core.

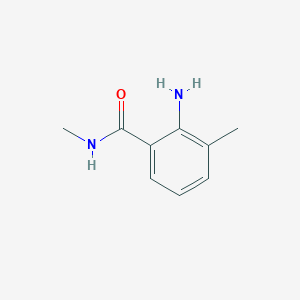

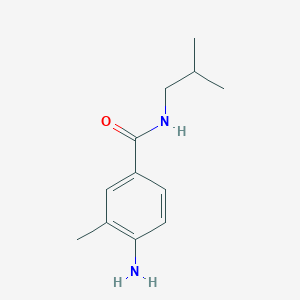

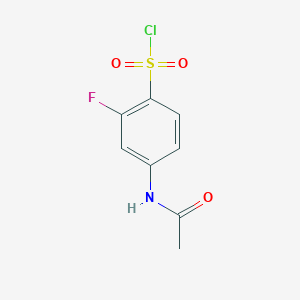

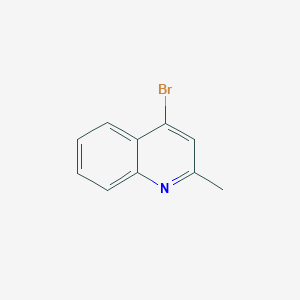

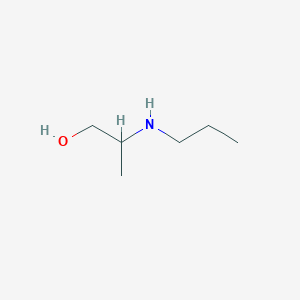

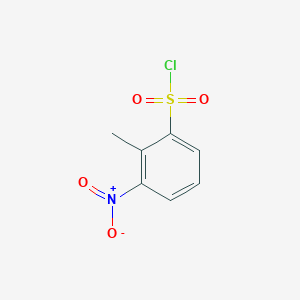

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their binding affinity to various receptors and their overall biological activity. For example, the study of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed that modifications to the amide bond and the alkyl chain length can significantly affect dopamine D(4) receptor affinity . Similarly, the introduction of aromatic rings and the positioning of substituents can lead to more potent compounds with higher protective indices . These findings underscore the importance of molecular structure in the activity of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including those that modify the amide bond or introduce new functional groups. The papers provided do not detail specific reactions for 4-amino-N-ethyl-3-methylbenzamide, but they do discuss the synthesis and modifications of related compounds. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions and the use of phosphorus oxychloride for chlorination . These types of reactions are indicative of the chemical reactivity of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by the structure of the compound. The study of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate showed that these properties are concentration-dependent and can be affected by the presence of salts like NaCl or LiCl in solution . While the specific properties of 4-amino-N-ethyl-3-methylbenzamide are not provided, similar analytical techniques could be used to determine its physical and chemical characteristics.

科学研究应用

1. 毒理学和细胞转化研究

4-氨基-N-乙基-3-甲基苯甲酰胺的衍生物,如 3-氨基苯甲酰胺,已对其在细胞过程中的作用进行了研究。例如,3-氨基苯甲酰胺是一种核多聚 ADP 核糖合成酶抑制剂,被发现可以改变某些化学物质在 BALB/3T3 细胞中的毒性和转化效应,突出了其在 DNA 损伤修复和体外化学诱导转化中的重要性 (Lubet 等人,1984)。

2. 心血管效应

研究还探讨了相关化合物(如 3-[[[2-(3,4-二甲氧基苯基)乙基]氨基甲酰基]甲基]-氨基-N-甲基苯甲酰胺)在动物模型中的心血管特性。这种化合物是一种抗溃疡药,在麻醉犬和清醒大鼠中表现出各种心血管活性,包括动脉血流和心肌收缩力的改变 (Hirohashi 等人,1993)。

3. 胃动力药

另一个研究领域包括合成和评估相关化合物的胃动力活性。研究表明,4-氨基-N-乙基-3-甲基苯甲酰胺的某些衍生物具有显着的胃排空活性,为潜在的治疗应用提供了见解 (Morie 等人,1995)。

4. 环境应用

还有关于衍生物的环境应用的研究,例如使用 N-(((2-((2-氨基乙基)氨基)乙基)氨基)甲基)-4-磺酰胺基苯甲酰胺浸渍水合氧化锆去除水溶液中的 Ni(II)。这项研究证明了此类化合物在环境修复中的潜力 (Rahman 和 Nasir,2019)。

5. 抗溃疡和生物制药研究

已经研究了 4-氨基-N-乙基-3-甲基苯甲酰胺的苯乙胺衍生物的抗溃疡活性,表明其在溶解度、生物利用度和预防动物模型中胃溃疡方面的有效性得到改善 (Hosokami 等人,1995)。

6. 抗惊厥活性

已经评估了 4-氨基-N-乙基-3-甲基苯甲酰胺衍生物的抗惊厥作用,显示出在癫痫治疗中的潜力。特定的衍生物在动物研究中对各种方法诱发的癫痫表现出显着的活性 (Clark 等人,1984)。

7. 聚合物合成和表征

研究还深入研究了使用 4-氨基-N-乙基-3-甲基苯甲酰胺的衍生物合成和表征新型芳香族聚酰亚胺。这些研究有助于开发具有特定热和化学性质的材料 (Butt 等人,2005)。

8. 溶解度和热力学建模

已经研究了相关化合物 4-氨基苯甲酰胺在各种溶剂中的溶解度和热力学性质。这项研究有助于理解这些化合物的溶解行为和热力学特性 (Ouyang 等人,2019)。

安全和危害

属性

IUPAC Name |

4-amino-N-ethyl-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVRSJQYUIGXML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588189 |

Source

|

| Record name | 4-Amino-N-ethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-ethyl-3-methylbenzamide | |

CAS RN |

912878-75-2 |

Source

|

| Record name | 4-Amino-N-ethyl-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1283825.png)